molecular formula C9H15NO3 B2511991 Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate CAS No. 2028342-09-6

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B2511991
CAS No.: 2028342-09-6
M. Wt: 185.223
InChI Key: AHVMCEQCQBEFPP-UHFFFAOYSA-N
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Description

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by a spirocyclic structure, which includes an oxirane (epoxide) and an azaspiro ring system

Scientific Research Applications

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate has several scientific research applications, including:

Safety and Hazards

The safety information for Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate typically involves the annulation of cyclopentane and four-membered rings. One approach includes the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. The process may involve optimization of reaction conditions, scaling up of reaction volumes, and implementation of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the spirocyclic structure.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The presence of the oxirane and azaspiro rings provides multiple points of interaction, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate can be compared with other spirocyclic compounds, such as:

These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.

Properties

IUPAC Name

ethyl 2-oxa-5-azaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-8(11)7-3-4-10-9(7)5-12-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVMCEQCQBEFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC12COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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